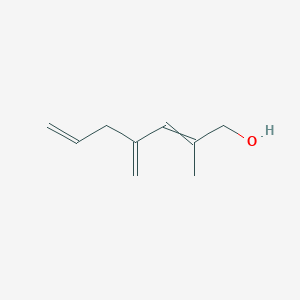
2-Methyl-4-methylidenehepta-2,6-dien-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-methylidenehepta-2,6-dien-1-ol is an organic compound with the molecular formula C9H14O It is characterized by its unique structure, which includes a hepta-2,6-dien backbone with methyl and methylidene substituents
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-methylidenehepta-2,6-dien-1-ol can be achieved through several methods. One common approach involves the reaction of appropriate aldehydes with allylic alcohols under specific conditions. For instance, the reaction of 2-methyl-4-pentenal with allyl alcohol in the presence of a base can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as palladium or nickel, can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions: 2-Methyl-4-methylidenehepta-2,6-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: The presence of double bonds allows for electrophilic addition reactions, such as halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-Methyl-4-methylidenehepta-2,6-dien-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism of action of 2-Methyl-4-methylidenehepta-2,6-dien-1-ol involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions, which allow it to interact with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, thereby altering the function of the target molecules .
類似化合物との比較
2,4-Heptadien-1-ol: Shares a similar backbone but lacks the methyl and methylidene substituents.
6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hepta-1,5-dien-4-ol: Contains a cyclohexene ring, making it structurally distinct
Uniqueness: Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
特性
CAS番号 |
61753-44-4 |
|---|---|
分子式 |
C9H14O |
分子量 |
138.21 g/mol |
IUPAC名 |
2-methyl-4-methylidenehepta-2,6-dien-1-ol |
InChI |
InChI=1S/C9H14O/c1-4-5-8(2)6-9(3)7-10/h4,6,10H,1-2,5,7H2,3H3 |
InChIキー |
DWXBZWPGLHSFSV-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=C)CC=C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















